(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide (Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide
Brand Name: Vulcanchem
CAS No.: 865174-19-2
VCID: VC5693412
InChI: InChI=1S/C19H19BrN2O3S/c1-3-25-11-10-22-16-9-8-13(24-2)12-17(16)26-19(22)21-18(23)14-6-4-5-7-15(14)20/h4-9,12H,3,10-11H2,1-2H3
SMILES: CCOCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CC=C3Br
Molecular Formula: C19H19BrN2O3S
Molecular Weight: 435.34

(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide

CAS No.: 865174-19-2

Cat. No.: VC5693412

Molecular Formula: C19H19BrN2O3S

Molecular Weight: 435.34

* For research use only. Not for human or veterinary use.

(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide - 865174-19-2

Specification

CAS No. 865174-19-2
Molecular Formula C19H19BrN2O3S
Molecular Weight 435.34
IUPAC Name 2-bromo-N-[3-(2-ethoxyethyl)-6-methoxy-1,3-benzothiazol-2-ylidene]benzamide
Standard InChI InChI=1S/C19H19BrN2O3S/c1-3-25-11-10-22-16-9-8-13(24-2)12-17(16)26-19(22)21-18(23)14-6-4-5-7-15(14)20/h4-9,12H,3,10-11H2,1-2H3
Standard InChI Key KJTNUWAXXMLKIN-VZCXRCSSSA-N
SMILES CCOCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CC=C3Br

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure centers on a benzo[d]thiazole ring system, a heterocyclic scaffold comprising a benzene fused to a thiazole ring. Key modifications include:

  • A bromine atom at the C2 position of the benzamide moiety, enhancing electrophilic reactivity for cross-coupling reactions.

  • A 6-methoxy group on the benzothiazole ring, which may influence electronic properties and solubility.

  • A 3-(2-ethoxyethyl) side chain attached to the thiazole nitrogen, introducing steric bulk and potential hydrogen-bonding capacity.

The (Z)-configuration at the imine bond (C=N) is critical for maintaining planar geometry, which could facilitate interactions with biological targets.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name2-Bromo-N-[3-(2-ethoxyethyl)-6-methoxy-1,3-benzothiazol-2-ylidene]benzamide
Molecular FormulaC₁₉H₁₉BrN₂O₃S
Molecular Weight435.34 g/mol
SMILESCCOCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CC=C3Br
InChI KeyKJTNUWAXXMLKIN-VZCXRCSSSA-N

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit synthetic details are proprietary, the compound’s preparation likely involves a multi-step sequence:

  • Benzothiazole Formation: Cyclization of 2-amino-4-methoxythiophenol with a carbonyl source to construct the benzo[d]thiazole core.

  • N-Alkylation: Introduction of the 2-ethoxyethyl group via alkylation of the thiazole nitrogen using 2-ethoxyethyl bromide under basic conditions.

  • Imine Formation: Condensation of the thiazole amine with 2-bromobenzoyl chloride to generate the Schiff base.

  • Stereochemical Control: Isolation of the (Z)-isomer through chromatographic separation or crystallization.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
CyclizationHCl, reflux, 12hForm benzothiazole ring
AlkylationK₂CO₃, DMF, 80°CAttach ethoxyethyl side chain
Imine FormationEt₃N, CH₂Cl₂, rtGenerate benzamide linkage
PurificationSilica gel chromatographyIsolate (Z)-isomer

Reactivity and Derivatization

The bromine atom at C2 positions the compound for Suzuki-Miyaura cross-coupling, enabling aryl-aryl bond formation with boronic acids. The ethoxyethyl side chain may undergo acid-catalyzed hydrolysis to yield carboxylic acid derivatives, while the methoxy group could be demethylated to a hydroxyl group under strong acidic conditions.

Spectroscopic Characterization

Predicted Spectral Signatures

Although experimental data are scarce, computational models suggest characteristic signals:

  • ¹H NMR:

    • δ 7.8–8.2 ppm (aromatic protons adjacent to bromine)

    • δ 4.1–4.3 ppm (methylene groups in ethoxyethyl chain)

    • δ 3.8 ppm (methoxy singlet)

  • IR:

    • 1680 cm⁻¹ (C=O stretch)

    • 1590 cm⁻¹ (C=N stretch)

  • Mass Spec: m/z 435 [M]⁺ with isotopic pattern confirming bromine.

CompoundSubstituentsReported Activity
This Compound6-OMe, 2-Br, N-ethoxyethylHypothetical kinase inhibition
L137049 (from )TetrahydrobenzothiazoleUnknown

Material Science Applications

The rigid benzothiazole core could serve as a building block for liquid crystals or coordination polymers, with the bromine atom enabling post-synthetic metalation.

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Multi-step synthesis complicates large-scale production.

  • Data Gaps: Absence of published IC₅₀ values or in vivo toxicity profiles.
    Future work should prioritize:

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents.

  • Target Identification: Proteomic screening to identify binding partners.

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